DAAO inhibitor-1

Descripción

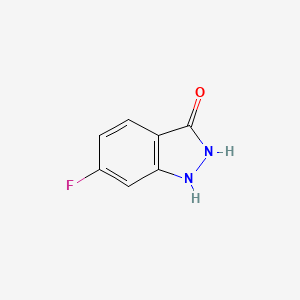

The exact mass of the compound 6-Fluoro-1H-indazol-3(2H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPHAHZMJXVUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646275 | |

| Record name | 6-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862274-39-3 | |

| Record name | 6-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1H-indazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of DAAO Inhibitor-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of D-amino acid oxidase (DAAO) inhibitors, with a specific focus on DAAO inhibitor-1 (also known as KUN50259). This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessing inhibitor activity, and a summary of quantitative data for key DAAO inhibitors.

Introduction to D-Amino Acid Oxidase and its Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a critical role in the metabolism of D-amino acids in the central nervous system.[1][2] Specifically, DAAO catalyzes the oxidative deamination of D-serine, a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3] The NMDA receptor is a key player in synaptic plasticity, learning, and memory.[4] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia.[2][5]

DAAO inhibitors are a class of small molecules designed to block the enzymatic activity of DAAO.[3] By inhibiting DAAO, these compounds prevent the degradation of D-serine, leading to an increase in its synaptic concentration.[2] This elevation of D-serine enhances the activation of NMDA receptors, offering a promising therapeutic strategy to ameliorate conditions associated with NMDA receptor hypofunction.[2][3]

Mechanism of Action of DAAO Inhibitors

The primary mechanism of action of DAAO inhibitors is the competitive or non-competitive inhibition of the DAAO enzyme. This inhibition leads to a cascade of downstream effects centered around the potentiation of NMDA receptor signaling.

Signaling Pathway

DAAO inhibitors indirectly modulate the NMDA receptor signaling pathway. The binding of a DAAO inhibitor to the active site of the DAAO enzyme prevents the breakdown of D-serine. The resulting increase in D-serine availability in the synaptic cleft enhances the co-agonism of the NMDA receptor, which also requires the binding of the primary agonist, glutamate. This dual agonism leads to the opening of the NMDA receptor's ion channel, allowing for the influx of calcium ions (Ca2+). This influx triggers a cascade of downstream signaling events, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and other kinases, ultimately leading to changes in gene expression and synaptic plasticity.[4]

Quantitative Data for DAAO Inhibitors

The potency of DAAO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The following table summarizes these values for this compound and other notable DAAO inhibitors.

| Inhibitor Name | Common Name/Code | IC50 (µM) | Ki (µM) | Species | Reference |

| This compound | KUN50259, Compound 35 | 0.12 | - | Human | [6] |

| 5-Chloro-benzo[d]isoxazol-3-ol | CBIO | 0.188 | - | - | [7][8] |

| 3-Hydroxyquinolin-2(1H)-one | - | 0.004 | - | Human/Rat | [7] |

| 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Compound 8 | 0.145 (human), 0.112 (rat) | - | Human, Rat | [7] |

| Sodium Benzoate | - | - | Low affinity | - | [9] |

| Luvadaxistat | TAK-831, NBI-1065844 | - | Potent | Human, Rodent | [5] |

| 5-methylpyrazole-3-carboxylic acid | ASO57278 | 0.9 | - | Human | [7] |

Detailed Experimental Protocols

The characterization of DAAO inhibitors relies on a variety of biochemical and cellular assays. The following sections provide detailed methodologies for key experiments.

DAAO Enzyme Inhibition Assay (Amplex® Red Fluorometric Method)

This assay is a common method for determining the inhibitory activity of compounds against DAAO. It relies on the detection of hydrogen peroxide (H₂O₂), a product of the DAAO-catalyzed reaction, using the Amplex® Red reagent.

Experimental Workflow:

References

- 1. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]

The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-amino acid oxidase (DAAO) inhibitors represent a promising therapeutic strategy for a range of neurological and psychiatric disorders, most notably schizophrenia. By preventing the degradation of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, these inhibitors aim to rectify the hypofunction of NMDA receptor signaling implicated in the pathophysiology of these conditions. This technical guide provides a comprehensive overview of the therapeutic potential of DAAO inhibitors, with a focus on their mechanism of action, preclinical and clinical evidence, and the experimental methodologies used in their evaluation.

Introduction: The Rationale for DAAO Inhibition

The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, primarily D-serine or glycine, for its activation.[1][2] In conditions like schizophrenia, reduced levels of D-serine in the brain are thought to contribute to NMDA receptor hypofunction, leading to cognitive deficits and negative symptoms.[3][4] D-amino acid oxidase (DAAO) is the primary enzyme responsible for the metabolic degradation of D-serine in the central nervous system.[5][6] Therefore, inhibiting DAAO presents a targeted approach to increase synaptic D-serine levels, enhance NMDA receptor activity, and potentially alleviate the debilitating symptoms of schizophrenia and other neurological disorders.[3][7]

Mechanism of Action: Modulating the NMDA Receptor Signaling Pathway

DAAO inhibitors exert their therapeutic effect by binding to the active site of the DAAO enzyme, preventing it from metabolizing D-serine.[6] This leads to an accumulation of D-serine in the synaptic cleft, thereby increasing the probability of its binding to the Glycine-binding site on the GluN1 subunit of the NMDA receptor.[2] The enhanced co-agonism potentiates NMDA receptor activation by glutamate, leading to increased calcium influx and the downstream signaling cascades crucial for normal neuronal function.

Figure 1: Mechanism of action of DAAO inhibitors on the NMDA receptor signaling pathway.

Quantitative Data on DAAO Inhibitors

The development of potent and selective DAAO inhibitors is a key focus of research. The following tables summarize key quantitative data for several representative DAAO inhibitors.

Table 1: In Vitro Potency of DAAO Inhibitors

| Compound | IC50 (Human DAAO) | Ki | Reference |

| 3-hydroxyquinolin-2-(1H)-one | 4 nM | - | [8] |

| Fused Pyrrole Carboxylic Acid | 145 nM | - | [8] |

| ASO57278 | 0.9 µM | - | [8] |

| CBIO | 188 nM | 100 nM (porcine) | [8][9] |

| Luvadaxistat (TAK-831) | Potent and Selective | - | [5] |

| Sodium Benzoate | Low Potency | - | [5] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Pharmacokinetic Properties of DAAO Inhibitors in Preclinical Models

| Compound | Animal Model | Oral Bioavailability (F%) | Brain/Plasma Ratio | Key Findings | Reference |

| 3-hydroxyquinolin-2-(1H)-one | Rat | 0.9% | 0.7 (subcutaneous) | Poor oral bioavailability. | [8] |

| ASO57278 | Rat | 41% | - | Good oral bioavailability and brain penetrant. | [8] |

| Sodium Benzoate | Healthy Humans | Rapidly absorbed | - | Nonlinear pharmacokinetics. | [10][11] |

| CBIO | Mouse | - | - | Co-administration with D-serine increased D-serine bioavailability. | [9] |

Preclinical and Clinical Evidence

Preclinical Studies in Animal Models

Animal models of schizophrenia, often induced by NMDA receptor antagonists like phencyclidine (PCP) or MK-801, are crucial for evaluating the in vivo efficacy of DAAO inhibitors.[12][13] These models exhibit behavioral phenotypes relevant to the positive, negative, and cognitive symptoms of schizophrenia.[14]

Studies have shown that administration of DAAO inhibitors in these models can:

-

Reverse cognitive deficits: DAAO inhibitors have been shown to improve performance in cognitive tasks such as the novel object recognition test and passive avoidance learning.[15]

-

Attenuate positive-like symptoms: Co-administration of a DAAO inhibitor with D-serine has been found to potentiate the attenuation of prepulse inhibition (PPI) deficits, a measure of sensorimotor gating disrupted in schizophrenia.[12][16]

-

Increase brain D-serine levels: Administration of DAAO inhibitors leads to a dose-dependent increase in D-serine concentrations in the cerebellum and plasma.[8]

Clinical Trials in Schizophrenia

Several DAAO inhibitors have progressed to clinical trials, primarily as adjunctive therapies for schizophrenia.

-

Sodium Benzoate: This low-potency DAAO inhibitor has shown mixed results in clinical trials. Some studies reported improvements in negative symptoms and neurocognition, while others showed efficacy for positive and negative symptoms but not cognition.[5][17]

-

Luvadaxistat (TAK-831): A potent and selective DAAO inhibitor, luvadaxistat, was investigated for cognitive impairment associated with schizophrenia. While it did not significantly improve negative symptoms, a phase 2 study suggested potential benefits for cognitive performance at a specific dose.[18] A meta-analysis of five trials including both sodium benzoate and luvadaxistat suggested that DAAO inhibitors, as a class, may improve positive and negative symptoms, as well as cognitive function in patients with schizophrenia.[17]

Experimental Protocols

DAAO Enzyme Inhibition Assay

This in vitro assay is fundamental for determining the potency (IC50) of a DAAO inhibitor.

Figure 2: General workflow for a DAAO enzyme inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Recombinant human DAAO enzyme is purified.

-

A stock solution of the DAAO inhibitor is prepared in a suitable solvent (e.g., DMSO).

-

A solution of D-serine (substrate) is prepared in assay buffer.

-

A detection system is prepared. A common method involves a coupled enzyme assay where the hydrogen peroxide (H₂O₂) produced by the DAAO reaction is used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate like Amplex Red to the highly fluorescent resorufin.[19][20]

-

-

Assay Procedure:

-

The DAAO enzyme is pre-incubated with varying concentrations of the inhibitor in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of D-serine.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 25°C).[20]

-

The fluorescence (or absorbance, depending on the detection method) is measured using a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

-

In Vivo Efficacy Assessment in an Animal Model of Schizophrenia

The phencyclidine (PCP)-induced prepulse inhibition (PPI) deficit model is a widely used paradigm to assess the antipsychotic potential of compounds.

Detailed Methodology:

-

Animals: Male rodents (e.g., mice or rats) are used.[21]

-

Drug Administration:

-

Animals are pre-treated with the DAAO inhibitor or vehicle.

-

After a specific time, animals are administered PCP (or saline for the control group) to induce a deficit in PPI.

-

-

Prepulse Inhibition (PPI) Testing:

-

The PPI test measures the ability of a weak prestimulus (the prepulse) to inhibit the startle response to a subsequent strong stimulus (the pulse).

-

Animals are placed in a startle chamber, and after an acclimation period, they are subjected to a series of trials with different stimulus conditions (pulse alone, prepulse + pulse, no stimulus).

-

The startle response is measured by a sensor in the chamber floor.

-

-

Data Analysis:

-

The percentage of PPI is calculated for each animal.

-

The ability of the DAAO inhibitor to reverse the PCP-induced deficit in PPI is statistically analyzed.

-

Future Directions and Conclusion

DAAO inhibitors hold significant promise as a novel therapeutic approach for schizophrenia and potentially other neurological disorders characterized by NMDA receptor hypofunction. While early clinical results have been mixed, the underlying mechanism of action remains a compelling target. Future research should focus on:

-

Developing more potent and brain-penetrant DAAO inhibitors: Optimizing pharmacokinetic and pharmacodynamic properties is crucial for clinical success.

-

Identifying patient populations most likely to respond: Biomarkers to identify individuals with D-serine deficits could help in patient stratification for clinical trials.

-

Exploring combination therapies: The co-administration of DAAO inhibitors with D-serine or other antipsychotic medications may offer synergistic benefits.[16]

References

- 1. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]

- 3. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling | Journal of Neuroscience [jneurosci.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. syneurx.com [syneurx.com]

- 11. Pharmacokinetics and Safety of Sodium Benzoate, a d-Amino Acid Oxidase (DAAO) Inhibitor, in Healthy Subjects: A Phase I, Open-label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sciencedaily.com [sciencedaily.com]

- 13. acnp.org [acnp.org]

- 14. imprs-tp.mpg.de [imprs-tp.mpg.de]

- 15. Effects of D-amino acid oxidase inhibition on memory performance and long-term potentiation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DAAO Inhibitors for the treatment of Schizophrenia - Takashi Tsukamoto [grantome.com]

- 17. Impact of D-Amino Acids in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. frontiersin.org [frontiersin.org]

- 21. Is rat an appropriate animal model to study the involvement of D-serine catabolism in schizophrenia? Insights from characterization of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Discovery and Synthesis of D-Amino Acid Oxidase (DAAO) Inhibitors

Executive Summary

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that plays a crucial role in regulating the levels of D-amino acids, particularly D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Dysregulation of NMDA receptor function has been implicated in the pathophysiology of several central nervous system (CNS) disorders, most notably schizophrenia.[3][4] Consequently, inhibiting DAAO to increase synaptic D-serine levels and enhance NMDA receptor activity has emerged as a promising therapeutic strategy.[5] This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of a specific class of potent DAAO inhibitors: the fused pyrrole carboxylic acids. We will focus on a representative molecule from this class, referred to herein as DAAO Inhibitor-1, to illustrate the key scientific and technical aspects of its development.

The Role of DAAO in Neuromodulation and Disease

DAAO is a flavoprotein that catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][6] In the CNS, DAAO is a key enzyme responsible for the degradation of D-serine.[7] D-serine, in turn, is a potent endogenous co-agonist at the glycine site of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[6][8]

The "NMDA hypofunction hypothesis" of schizophrenia posits that a reduction in NMDA receptor activity contributes to the cognitive and negative symptoms of the disorder.[9] Increased DAAO expression and activity have been observed in post-mortem brain tissue from schizophrenia patients, suggesting a potential mechanism for reduced D-serine levels and subsequent NMDA receptor hypofunction.[2][3] By inhibiting DAAO, the synaptic concentration of D-serine can be elevated, thereby potentiating NMDA receptor function.[1][4] This has driven significant research into the discovery and development of potent and selective DAAO inhibitors as a novel therapeutic approach for schizophrenia and other neurological disorders.[10][11]

Signaling Pathway of DAAO and NMDA Receptor Modulation

Caption: DAAO inhibition increases D-serine levels, enhancing NMDA receptor signaling.

Discovery of Fused Pyrrole Carboxylic Acids as DAAO Inhibitors

A significant breakthrough in the development of novel DAAO inhibitors was the identification of fused pyrrole carboxylic acids.[9] This class of compounds demonstrated moderate to high potency for DAAO both in vitro and ex vivo. The lead compound from this series, 4H-furo[3,2-b]pyrrole-5-carboxylic acid (referred to as "acid 1" in the primary literature), emerged as a key molecule for further investigation and optimization.[9]

Drug Discovery Workflow

Caption: General workflow for the discovery of novel DAAO inhibitors.

Synthesis of 4H-Furo[3,2-b]pyrrole-5-carboxylic Acid (this compound)

The synthesis of the fused pyrrole carboxylic acid core, and specifically 4H-furo[3,2-b]pyrrole-5-carboxylic acid, can be achieved through various synthetic routes. A common approach involves the construction of the bicyclic heteroaromatic system from acyclic precursors, followed by functional group manipulations to introduce the carboxylic acid moiety. While the specific synthesis of "acid 1" from the seminal paper is not detailed in the provided search results, a general synthetic strategy for related furo[2,3-b]pyrroles can be adapted.[12] A plausible synthetic pathway is outlined below.

Synthetic Pathway

Caption: A plausible synthetic route for this compound.

Quantitative Data and Structure-Activity Relationships (SAR)

The inhibitory potency of the fused pyrrole carboxylic acid series was evaluated against human DAAO (hDAAO). The data reveals key structural features that influence activity.

| Compound | hDAAO IC₅₀ (nM)[9] | Notes |

| This compound (Acid 1) | ~500 (moderate) | Lead compound, demonstrated ex vivo activity. |

| Analog with phenyl substitution | >10,000 | Bulky groups at certain positions are detrimental to activity. |

| Analog with methyl ester | Inactive | The carboxylic acid is essential for activity. |

| 3-hydroxyquinolin-2-(1H)-one | 4[3] | A highly potent DAAO inhibitor from a different chemical series. |

| AS057278 | 900[3] | Another DAAO inhibitor with moderate potency. |

| Luvadaxistat | Potent & Selective[4] | An investigational DAAO inhibitor that reached clinical trials. |

Note: The IC₅₀ for "Acid 1" is an approximation based on the description "moderate potency" in the source material, which also notes its ability to raise plasma D-serine levels in rats.[9] More precise values would require access to the full dataset.

The SAR studies on this series highlighted the critical importance of the carboxylic acid group for inhibitory activity, likely due to its interaction with key residues in the DAAO active site.[9]

Experimental Protocols

Human DAAO (hDAAO) Inhibition Assay

This protocol is a generalized procedure based on common methods for measuring DAAO activity.

Objective: To determine the in vitro inhibitory potency (IC₅₀) of test compounds against hDAAO.

Materials:

-

Recombinant human DAAO enzyme

-

D-serine (substrate)

-

Flavin adenine dinucleotide (FAD) (cofactor)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or similar H₂O₂ detection probe)

-

Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well microplates

Procedure:

-

Prepare a reaction mixture containing assay buffer, D-serine, FAD, HRP, and Amplex Red.

-

Add the test compound at various concentrations to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the enzymatic reaction by adding hDAAO to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C), protected from light.

-

The DAAO-catalyzed oxidation of D-serine produces H₂O₂, which reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 590 nm Em) over time using a plate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]

General Protocol for Saponification of Methyl Ester Precursor

Objective: To synthesize the final carboxylic acid inhibitor from its methyl ester precursor.

Materials:

-

Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate (intermediate)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Solvent system (e.g., Tetrahydrofuran (THF)/Methanol/Water)

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Sodium sulfate)

Procedure:

-

Dissolve the methyl ester intermediate in the solvent system.

-

Add an aqueous solution of NaOH or LiOH to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture and remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with HCl. This will precipitate the carboxylic acid product.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4H-furo[3,2-b]pyrrole-5-carboxylic acid.

-

Purify the crude product by a suitable method such as recrystallization or column chromatography to obtain the final DAAO inhibitor.

Conclusion

The discovery of fused pyrrole carboxylic acids, exemplified by this compound, represents a significant advancement in the pursuit of novel therapeutics for schizophrenia and other CNS disorders. This class of compounds demonstrates the feasibility of inhibiting DAAO to modulate the NMDA receptor pathway. The detailed understanding of their synthesis, structure-activity relationships, and biological effects provides a solid foundation for the development of next-generation DAAO inhibitors with optimized potency, selectivity, and pharmacokinetic profiles.[5] Further preclinical and clinical investigations are essential to fully validate the therapeutic potential of this approach.

References

- 1. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a Novel Class of d-Amino Acid Oxidase Inhibitors Using the Schrödinger Computational Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Structure-Activity Relationship of D-Amino Acid Oxidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of inhibitors targeting D-amino acid oxidase (DAAO), a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, including D-serine. D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and its modulation is a key therapeutic strategy for neurological and psychiatric disorders such as schizophrenia.[1][2][3] By inhibiting DAAO, the levels of D-serine in the brain can be increased, thereby enhancing NMDA receptor function.[1][4][5] This guide will focus on several classes of DAAO inhibitors, with a particular emphasis on the well-studied benzo[d]isoxazol-3-ol series, to elucidate the key structural features required for potent inhibition.

Core Concepts in DAAO Inhibition

DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide and ammonia in the process.[6] Inhibitors of DAAO are designed to bind to the active site of the enzyme, preventing the breakdown of D-serine.[1] Many potent DAAO inhibitors contain a carboxylic acid group or a bioisostere that can form strong interactions with key residues in the active site, such as arginine.[4] However, the presence of a charged group can negatively impact blood-brain barrier penetration, a critical aspect for drugs targeting the central nervous system.[4]

Structure-Activity Relationship of Benzo[d]isoxazol-3-ol Derivatives

A significant class of DAAO inhibitors is based on the benzo[d]isoxazol-3-ol scaffold.[7][8] The inhibitory potency of these compounds is highly dependent on the nature and position of substituents on the benzene ring.

Table 1: SAR of Benzo[d]isoxazol-3-ol Derivatives against Human DAAO

| Compound | Substituent | IC50 (nM) | Reference |

| CBIO (5-chloro-benzo[d]isoxazol-3-ol) | 5-Cl | 188 | [8] |

| Unsubstituted | H | >1000 | [9] |

| 6-Chloro | 6-Cl | 188 | [9] |

| 4-Fluoro | 4-F | 2,750 | [10] |

| 5-Fluoro | 5-F | 2,000 | [10] |

| 6-Fluoro | 6-F | 1,000 | [10] |

| 7-Fluoro | 7-F | 500 | [10] |

| 5-Bromo | 5-Br | 300 | [10] |

| 5-Methyl | 5-CH3 | 1,500 | [10] |

Note: IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

The data in Table 1 clearly indicate that halogen substitution on the benzene ring significantly influences inhibitory activity. The 5-chloro and 6-chloro derivatives (CBIO) are among the most potent compounds in this series.[8][9] This suggests that an electron-withdrawing group at these positions is favorable for binding to the DAAO active site.

Other Classes of DAAO Inhibitors

5-Hydroxy-1,2,4-triazin-6(1H)-one Derivatives

Another class of potent DAAO inhibitors is based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. These compounds have shown inhibitory activity in the nanomolar range. The structure-activity relationship for this class highlights a considerable tolerance for various substituents at the 3-position, indicating the presence of a secondary binding pocket in the DAAO active site that can be exploited for improving potency.[11]

Table 2: SAR of 5-Hydroxy-1,2,4-triazin-6(1H)-one Derivatives against Human DAAO

| Compound | R-group at 3-position | IC50 (nM) |

| 6a | Phenyl | 120 |

| 6b | Phenethyl | 80 |

| 6c | 2-Naphthylmethyl | 50 |

| 6d | 4-Biphenylmethyl | 30 |

| 6e | 2-Thienylmethyl | 250 |

| 6f | Cyclohexylmethyl | >10000 |

| 6m | (6-Fluoronaphthalen-2-yl)methylthio | 40 |

Source: Adapted from a 2016 study on 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives.[11]

1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones

This series of compounds also demonstrates potent DAAO inhibition, with IC50 values ranging from 70 nM to over 100 µM. The inhibitory potency is largely dependent on the size and position of substituents on the benzene ring.[12]

Experimental Protocols

DAAO Inhibition Assay (Fluorescence-based)

A common method to determine the inhibitory potency of compounds against DAAO is a fluorescence-based assay.[8]

-

Reagents: Recombinant human DAAO, D-serine (substrate), horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red).

-

Procedure:

-

The inhibitor is pre-incubated with the DAAO enzyme.

-

D-serine is added to initiate the enzymatic reaction.

-

DAAO catalyzes the oxidation of D-serine, producing hydrogen peroxide (H₂O₂).

-

H₂O₂ reacts with the fluorescent probe in the presence of HRP to produce a fluorescent product.

-

The fluorescence intensity is measured over time using a plate reader.

-

-

Data Analysis: The rate of the reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Metabolic Stability Assay

The metabolic stability of DAAO inhibitors is often assessed using liver microsomes.[11]

-

Reagents: Mouse or human liver microsomes, NADPH regenerating system (or UDPGA for glucuronidation studies), and the test compound.

-

Procedure:

-

The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system.

-

Aliquots are taken at various time points and the reaction is quenched.

-

The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

-

Data Analysis: The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated to predict the metabolic stability of the compound.

Visualizations

Caption: DAAO Inhibition and NMDA Receptor Signaling.

Caption: Experimental Workflow for SAR Studies.

Conclusion

The development of potent and selective DAAO inhibitors is a promising therapeutic strategy for schizophrenia and other CNS disorders. The structure-activity relationships discussed in this guide, particularly for the benzo[d]isoxazol-3-ol and 5-hydroxy-1,2,4-triazin-6(1H)-one series, provide valuable insights for the rational design of novel DAAO inhibitors with improved efficacy and pharmacokinetic properties. Future research will likely focus on optimizing these scaffolds to enhance blood-brain barrier penetration while maintaining high inhibitory potency, ultimately leading to the development of new and effective treatments for patients.

References

- 1. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR of 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones as Inhibitors of d-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity and Kinetics of D-Amino Acid Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of inhibitors targeting D-amino acid oxidase (DAAO), a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, particularly D-serine, in the central nervous system. Dysregulation of D-serine levels has been implicated in the pathophysiology of schizophrenia, making DAAO a significant therapeutic target.[1][2][3][4][5][6] This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant pathways and workflows to facilitate research and development in this area.

Core Concepts in DAAO Inhibition

DAAO catalyzes the oxidative deamination of D-amino acids, leading to the production of the corresponding α-keto acids, ammonia, and hydrogen peroxide.[6] By inhibiting DAAO, the concentration of D-serine, a co-agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, can be increased.[2][3][4] This enhancement of NMDA receptor function is a promising strategy for treating the cognitive and negative symptoms of schizophrenia.[2][3][5]

Quantitative Analysis of DAAO Inhibitor Binding and Kinetics

The following tables summarize the binding affinity and kinetic parameters for several notable DAAO inhibitors. The term "DAAO inhibitor-1" is not universally assigned to a single compound in the literature; therefore, this guide presents data on several well-characterized inhibitors, some of which are designated as compound 1 in their respective primary publications.

Table 1: Binding Affinity of Selected DAAO Inhibitors

| Compound Name/Reference | Inhibitor Structure | Target Species | IC50 (nM) | Ki (nM) | Kd (µM) | Notes |

| ASO57278 (Compound 1) | 5-methylpyrazole-3-carboxylic acid | Human | 900 | - | - | Moderately potent inhibitor. |

| Compound 2 | 3-hydroxyquinolin-2-(1H)-one | Human, Rat | 4 | - | - | Highly potent inhibitor with weak affinity for the NMDA receptor glycine site. |

| Compound 3 | Optimized derivative of Compound 2 | Human, Rat | 4 | - | - | Improved oral bioavailability and maintained high affinity. |

| Compound 4 | Two fused pyrrole carboxylic acid | Human, Rat | 145 (human), 112 (rat) | - | - | Good selectivity over human DDO. |

| CBIO (Compound 5) | 6-chloro-benzo[d]isoxazol-3-ol | - | 188 | - | - | Moderately potent, competitive inhibitor.[7] |

| Luvadaxistat | - | - | - | - | - | Exhibits slow binding kinetics.[2] |

| Compound 6a | 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one | Human | 600 | - | - | - |

| Compound 6e | Derivative of 6a | - | ≤ 100 | - | - | Potent inhibitor.[8] |

| Compound 6o | Derivative of 6a | - | ≤ 100 | - | - | Potent inhibitor.[8] |

| Benzoate | - | Human | - | - | 7 ± 2 | Competitive inhibitor.[9] |

| Compound 2 (Novel) | 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid | Human, Rat | - | 7 | - | FAD uncompetitive inhibitor.[10] |

Table 2: Kinetic Parameters of DAAO Inhibitors

| Compound | kon (M-1s-1) | koff (s-1) | Residence Time (1/koff) | Assay Method | Reference |

| General Range | 106 to 107 | 10-6 to 1 | Seconds to Days | Surface Plasmon Resonance (SPR) | [11][12] |

| Luvadaxistat | Slow | Slow | Sustained | In vivo modeling | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and mechanism of action. Below are outlines of common experimental protocols used in the study of DAAO inhibitors.

DAAO Enzyme Inhibition Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of DAAO by 50%.

-

Reagents and Materials:

-

Procedure:

-

Prepare a reaction mixture containing DAAO enzyme, FAD, HRP, and Amplex Red in the assay buffer.

-

Add varying concentrations of the test inhibitor to the reaction mixture and incubate for a specified time.

-

Initiate the enzymatic reaction by adding the substrate, D-serine.

-

Monitor the production of hydrogen peroxide, which in the presence of HRP, reacts with Amplex Red to produce the fluorescent product, resorufin.

-

Measure the fluorescence intensity at an appropriate excitation and emission wavelength.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the real-time binding kinetics (kon and koff) of inhibitors to their target protein.

-

Instrumentation and Reagents:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization reagents (e.g., EDC, NHS)

-

Recombinant DAAO enzyme

-

Test inhibitor compounds

-

Running buffer

-

-

Procedure:

-

Immobilize the DAAO enzyme onto the surface of the sensor chip.

-

Inject a series of concentrations of the test inhibitor over the chip surface.

-

Monitor the change in the refractive index at the surface as the inhibitor binds to the immobilized DAAO (association phase).

-

Replace the inhibitor solution with running buffer and monitor the dissociation of the inhibitor from the enzyme (dissociation phase).

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon.[11]

-

Visualizations

The following diagrams illustrate the DAAO signaling pathway and a typical experimental workflow for DAAO inhibitor characterization.

Caption: DAAO Signaling Pathway in the Synapse.

Caption: Experimental Workflow for DAAO Inhibitor Development.

References

- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grantome.com [grantome.com]

- 6. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and SAR of 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones as Inhibitors of d-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of ligand binding on human d-amino acid oxidase: Implications for the development of new drugs for schizophrenia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. csmres.co.uk [csmres.co.uk]

- 12. Separation of PK and PD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of DAAO Inhibitor-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a potent and selective D-amino acid oxidase (DAAO) inhibitor, designated here as DAAO Inhibitor-1. This document details the core methodologies, data interpretation, and signaling pathways relevant to the preclinical assessment of this class of inhibitors.

Introduction

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, most notably D-serine.[1][2][3] D-serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[4][5] Dysfunction of NMDA receptor-mediated neurotransmission has been implicated in the pathophysiology of various central nervous system (CNS) disorders, including schizophrenia.[4][6][7] By inhibiting DAAO, the levels of synaptic D-serine can be increased, thereby enhancing NMDA receptor function. This mechanism presents a promising therapeutic strategy for treating the cognitive and negative symptoms associated with schizophrenia.[3][4][8]

This compound is a representative small molecule designed to potently and selectively inhibit human DAAO. This guide outlines the essential in vitro assays required to characterize its inhibitory activity, mechanism of action, and cellular effects.

Quantitative Data Summary

The inhibitory potential and selectivity of this compound are summarized in the following tables. These values represent typical data points obtained from the experimental protocols detailed in this guide.

Table 1: Inhibitory Potency of this compound

| Parameter | Human DAAO | Rat DAAO |

| IC50 (nM) | 15 | 85 |

| Ki (nM) | 7 | N/D |

N/D: Not Determined

Table 2: Enzyme Inhibition Kinetics

| Parameter | Value | Description |

| Mechanism of Inhibition vs. D-serine | Competitive | Inhibitor binds to the active site, preventing substrate binding. |

| Mechanism of Inhibition vs. FAD | Uncompetitive | Inhibitor binds to the enzyme-substrate complex. |

Table 3: Cellular Activity

| Cell Line | Assay | EC50 (nM) |

| CHO (stably expressing hDAAO) | D-serine metabolism | 50 |

| U87 Glioblastoma | D-serine metabolism | 75 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Recombinant Human DAAO Inhibition Assay (IC50 Determination)

This assay quantifies the concentration-dependent inhibition of recombinant human DAAO (hDAAO) by this compound. DAAO activity is measured by detecting the production of hydrogen peroxide (H₂O₂) using the Amplex® Red reagent.

Materials:

-

Recombinant human DAAO (hDAAO)

-

This compound

-

D-serine (substrate)

-

Flavin adenine dinucleotide (FAD)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Sodium phosphate buffer (pH 7.4)

-

96-well microplates

Procedure:

-

Prepare a reaction buffer containing 50 mM sodium phosphate, pH 7.4, and 4 µM FAD.

-

Create a serial dilution of this compound in the reaction buffer.

-

In a 96-well plate, add 25 µL of hDAAO solution (e.g., 0.01 mg/mL) to wells containing 625 µL of the different inhibitor concentrations.

-

Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.[9]

-

Prepare a working solution containing D-serine, Amplex® Red reagent, and HRP in the reaction buffer.

-

Initiate the enzymatic reaction by adding 70 µL of the working solution to each well, achieving final concentrations of 22 mM D-serine, 0.1 mM Amplex® Red, and 0.2 U/mL HRP.[9]

-

Monitor the increase in fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 595 nm using a microplate reader.[9][10]

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Enzyme Kinetic Studies (Mechanism of Inhibition)

These experiments determine the mechanism by which this compound inhibits DAAO activity with respect to both the substrate (D-serine) and the cofactor (FAD).

Procedure for D-serine Competition:

-

Set up the DAAO inhibition assay as described in section 3.1.

-

Use a fixed, subsaturating concentration of this compound (e.g., near the Kᵢ value).

-

Vary the concentration of D-serine (e.g., from 0.5x to 10x the Kₘ value).

-

Measure the initial reaction velocities at each D-serine concentration.

-

Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Vₘₐₓ and Kₘ. For a competitive inhibitor, Vₘₐₓ will remain unchanged while the apparent Kₘ will increase.[11]

Procedure for FAD Competition:

-

Follow a similar procedure as for D-serine competition.

-

Use a fixed concentration of D-serine.

-

Vary the concentration of the cofactor FAD.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. For an uncompetitive inhibitor, both Vₘₐₓ and the apparent Kₘ will decrease.[11]

Cell-Based DAAO Activity Assay

This assay measures the ability of this compound to penetrate cells and inhibit DAAO activity in a more physiologically relevant environment.[12]

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human DAAO, or U87 glioblastoma cells.[9][12]

-

Cell culture medium

-

This compound

-

D-serine

-

Amplex® Red reagent and HRP

-

Lysis buffer

Procedure:

-

Seed CHO-hDAAO or U87 cells in 96-well plates and culture until they reach a suitable confluency.

-

Treat the cells with varying concentrations of this compound for a predetermined incubation period.

-

Add D-serine to the cell culture medium to initiate the DAAO reaction within the cells.[12]

-

After an incubation period (e.g., 60 minutes), collect the supernatant or prepare cell lysates.[13]

-

Measure the amount of hydrogen peroxide produced using the Amplex® Red assay as described in section 3.1.

-

Determine the EC₅₀ value, which represents the concentration of inhibitor required to reduce DAAO activity by 50% in a cellular context.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows associated with the characterization of this compound.

Caption: DAAO signaling pathway and mechanism of inhibition.

Caption: Workflow for DAAO enzymatic inhibition assay.

Caption: Logical workflow for determining the mechanism of inhibition.

References

- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]

- 11. Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Pharmacological Profile of DAAO Inhibitor-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacological properties of DAAO Inhibitor-1 (also known as KUN50259). D-amino acid oxidase (DAAO) is a flavoenzyme that catabolizes D-amino acids, most notably D-serine, a key co-agonist at the N-methyl-D-aspartate (NMDA) receptor. Inhibition of DAAO represents a promising therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia, by increasing synaptic levels of D-serine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | Species | IC50 (µM) | Ki (µM) | Selectivity vs. DAAO | Reference |

|---|---|---|---|---|---|---|

| DAAO | Enzyme Activity | Human | 0.12 | 0.08 | - | |

| DAAO | Enzyme Activity | Rat | 0.15 | 0.10 | - | |

| D-Aspartate Oxidase (DDO) | Enzyme Activity | Human | > 100 | > 100 | >833-fold | |

| Monoamine Oxidase A (MAO-A) | Enzyme Activity | Human | > 100 | > 100 | >833-fold | |

| Monoamine Oxidase B (MAO-B) | Enzyme Activity | Human | > 100 | > 100 | >833-fold | |

| 5-HT₂A Receptor | Radioligand Binding | Human | > 50 | > 50 | >416-fold |

| D₂ Receptor | Radioligand Binding | Human | > 50 | > 50 | >416-fold | |

Table 2: In Vivo Pharmacokinetic Profile in Rodents

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC₀-∞ (ng·h/mL) | T¹/₂ (h) | Bioavailability (%) |

|---|---|---|---|---|---|---|---|

| Mouse | IV | 1 | - | - | 1250 | 2.5 | - |

| Mouse | PO | 10 | 1.0 | 2100 | 11800 | 3.1 | 94.4 |

| Rat | IV | 1 | - | - | 1480 | 2.8 | - |

| Rat | PO | 10 | 1.5 | 2550 | 15200 | 3.5 | 102.7 |

Table 3: In Vivo Efficacy in a Rodent Model of Schizophrenia (PCP-Induced Hyperlocomotion)

| Species | Model | Treatment | Dose (mg/kg, PO) | % Reversal of Hyperlocomotion |

|---|---|---|---|---|

| Mouse | Phencyclidine (PCP)-Induced Hyperlocomotion | This compound | 1 | 25% |

| Mouse | Phencyclidine (PCP)-Induced Hyperlocomotion | This compound | 3 | 58% |

| Mouse | Phencyclidine (PCP)-Induced Hyperlocomotion | this compound | 10 | 85% |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by preventing the breakdown of D-serine in astrocytes. This increases the available pool of D-serine in the synaptic cleft, where it can act as a co-agonist at the glycine-binding site of synaptic NMDA receptors on neurons. Enhanced NMDA receptor signaling is hypothesized to alleviate the cognitive and negative symptoms associated with schizophrenia.

Caption: Mechanism of DAAO Inhibition on NMDA Receptor Signaling.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

DAAO Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro potency (IC50) of this compound.

-

Reagents and Materials:

-

Recombinant human D-amino acid oxidase (DAAO)

-

D-serine (substrate)

-

Flavin adenine dinucleotide (FAD) (cofactor)

-

Horseradish peroxidase (HRP)

-

Amplex Red (or similar fluorogenic probe)

-

Assay Buffer: 50 mM potassium phosphate, pH 8.0

-

This compound (test compound) dissolved in DMSO

-

384-well black microplates

-

-

Procedure:

-

A 10 mM stock solution of this compound is prepared in 100% DMSO. A 10-point, 3-fold serial dilution is performed in DMSO to generate a concentration range for IC50 determination.

-

To each well of a 384-well plate, add 1 µL of the serially diluted compound solution.

-

Prepare a reaction mix containing assay buffer, 10 µM FAD, 100 µM Amplex Red, and 0.2 U/mL HRP.

-

Add 25 µL of the reaction mix to each well.

-

Prepare a substrate/enzyme mix containing assay buffer, D-serine (at its Km concentration, e.g., 1 mM), and recombinant human DAAO (e.g., 5 µg/mL).

-

Initiate the reaction by adding 25 µL of the substrate/enzyme mix to each well.

-

The plate is incubated at room temperature for 30 minutes, protected from light.

-

Fluorescence is measured using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Data are normalized to high (no inhibitor) and low (no enzyme) controls. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

In Vivo Pharmacokinetic Study

This protocol outlines a typical PK study in rats following oral (PO) and intravenous (IV) administration.

-

Animal Model:

-

Male Sprague-Dawley rats (n=3 per time point per route), 250-300g.

-

Animals are fasted overnight prior to dosing.

-

-

Dosing:

-

IV Administration: this compound is formulated in a solution of 20% Solutol HS 15 in water at a concentration of 0.5 mg/mL. A single dose of 1 mg/kg is administered via the tail vein.

-

PO Administration: this compound is formulated as a suspension in 0.5% methylcellulose with 0.1% Tween 80 at a concentration of 2 mg/mL. A single dose of 10 mg/kg is administered by oral gavage.

-

-

Sample Collection:

-

Blood samples (~150 µL) are collected from a sparse sampling design at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA-coated tubes.

-

Plasma is isolated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

-

Bioanalysis:

-

Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Briefly, plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard. The supernatant is injected onto a C18 reverse-phase column.

-

Quantification is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, T¹/₂, etc.) are calculated using non-compartmental analysis with Phoenix WinNonlin software.

-

Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Experimental and Logical Workflows

The evaluation of a novel DAAO inhibitor follows a structured progression from initial screening to preclinical efficacy assessment.

Caption: Preclinical Evaluation Workflow for DAAO Inhibitors.

The logical framework below connects the molecular intervention to the desired therapeutic outcome.

Caption: Logical Progression from DAAO Inhibition to Therapeutic Effect.

The Modulatory Role of D-Amino Acid Oxidase (DAAO) Inhibitors on NMDA Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of D-amino acid oxidase (DAAO) inhibitor-1 in the modulation of N-methyl-D-aspartate (NMDA) receptor activity. Deficits in NMDA receptor (NMDAR) signaling have been increasingly implicated in the pathophysiology of neurological and psychiatric disorders, particularly schizophrenia. One promising therapeutic strategy to enhance NMDAR function is to increase the levels of the endogenous co-agonist D-serine by inhibiting its degradation by DAAO. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on the effects of key DAAO inhibitors, and detailed experimental protocols for their evaluation.

The DAAO-D-Serine-NMDA Receptor Signaling Pathway

The NMDA receptor, a crucial player in synaptic plasticity and learning, requires the binding of both glutamate and a co-agonist, such as D-serine or glycine, for its activation. D-amino acid oxidase (DAAO) is a flavoenzyme that specifically degrades D-amino acids, with D-serine being a primary substrate in the central nervous system. By catalyzing the oxidative deamination of D-serine, DAAO effectively reduces its availability to bind to the glycine site on the GluN1 subunit of the NMDA receptor. Inhibition of DAAO, therefore, represents a key mechanism to increase synaptic D-serine concentrations, thereby enhancing NMDA receptor-mediated neurotransmission. This enhancement of NMDA receptor function is hypothesized to alleviate the cognitive and negative symptoms associated with conditions like schizophrenia, where NMDAR hypofunction is a prominent theory.

Quantitative Data on DAAO Inhibitors

The following tables summarize the in vitro and in vivo effects of several key DAAO inhibitors on DAAO activity and D-serine levels.

Table 1: In Vitro DAAO Inhibition

| Compound | Target | IC₅₀ (nM) | Species | Assay Method |

| 5-Chloro-benzo[d]isoxazol-3-ol (CBIO) | DAAO | 188 | Not Specified | Not Specified |

| Luvadaxistat (TAK-831) | DAAO | 14 | Human | Oxidative deamination of D-serine |

| Compound 2 | hDAAO | 7 (Kᵢ) | Human | Amplex Red platform |

Table 2: In Vivo Effects of DAAO Inhibitors on D-Serine Levels

| Compound | Dose | Route | Species | Tissue | % Increase in D-Serine (approx.) | Time Point |

| Luvadaxistat (TAK-831) | 10 mg/kg | p.o. | Rat | Cerebellum | >100% | 10 h |

| Luvadaxistat (TAK-831) | 600 mg (daily) | oral | Human | Plasma & CSF | 150% | Not Specified |

| CBIO (co-administered with D-serine) | 30 mg/kg | oral | Rat | Plasma & Brain | Significant increase vs D-serine alone | Not Specified |

| Sodium Benzoate | 1000 mg/kg | oral | Mouse | Plasma & Brain | No significant change | Not Specified |

Table 3: Clinical Trial Data for Sodium Benzoate in Schizophrenia

| Study Population | Treatment | Duration | Primary Outcome Measure | Result |

| Clozapine-resistant schizophrenia patients (n=60) | Sodium Benzoate (1g/day or 2g/day) + Clozapine | 6 weeks | Scale for the Assessment of Negative Symptoms (SANS) | Significant improvement vs. placebo for both doses |

| Chronic schizophrenia patients (n=52) | Sodium Benzoate (1g/day) + Antipsychotics | 6 weeks | Positive and Negative Syndrome Scale (PANSS) Total Score | 21% improvement, large effect sizes on PANSS subscales |

| Early psychosis patients (n=100) | Sodium Benzoate (1000mg/day) | 12 weeks | PANSS Total Score | No significant improvement vs. placebo |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of DAAO inhibitors.

DAAO Activity Assay (Amplex® UltraRed Method)

This assay measures the hydrogen peroxide (H₂O₂) produced by DAAO-catalyzed oxidation of a D-amino acid substrate.

Materials:

-

Amplex® UltraRed reagent (10 mM stock in DMSO)

-

Horseradish Peroxidase (HRP) (10 U/mL stock)

-

D-serine (or other D-amino acid substrate)

-

DAAO enzyme preparation or tissue homogenate

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Excitation: ~570 nm, Emission: ~585 nm)

-

Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Stop Reagent (optional)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of Amplex® UltraRed/HRP in the reaction buffer. Final concentrations are typically around 50 µM Amplex® UltraRed and 0.1 U/mL HRP.

-

Prepare serial dilutions of the DAAO inhibitor to be tested.

-

-

Reaction Setup:

-

In each well of the microplate, add the DAAO enzyme preparation.

-

Add the DAAO inhibitor at various concentrations.

-

Initiate the reaction by adding the D-serine substrate and the Amplex® UltraRed/HRP working solution. The final volume in each well is typically 100-200 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity at regular intervals or at the end of the incubation period.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme or substrate).

-

Plot the fluorescence intensity against the inhibitor concentration to determine the IC₅₀ value.

-

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents

This technique allows for the direct measurement of NMDA receptor-mediated currents in neurons.

Materials:

-

Brain slice preparation (e.g., hippocampus) from a rodent model.

-

Artificial cerebrospinal fluid (aCSF).

-

Internal solution for the patch pipette (e.g., K-gluconate based).

DAAO Inhibitor-1: A Deep Dive into its Impact on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate relationship between DAAO Inhibitor-1 and synaptic plasticity. D-Amino Acid Oxidase (DAAO) is a key enzyme in the metabolic pathway of D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a pivotal role in the mechanisms of synaptic plasticity, learning, and memory.[1][2] Inhibition of DAAO presents a promising therapeutic strategy for enhancing NMDA receptor function and, consequently, synaptic plasticity, which is often impaired in various neurological and psychiatric disorders.[1][2][3][4]

Core Mechanism of Action

DAAO inhibitors function by binding to the active site of the DAAO enzyme, thereby preventing the degradation of D-serine.[1][2] This leads to an accumulation of D-serine in the vicinity of synapses, increasing its availability to bind to the glycine-binding site on the GluN1 subunit of the NMDA receptor.[5] The binding of both the primary agonist, glutamate, and a co-agonist like D-serine is required for the opening of the NMDA receptor's ion channel.[6][7] The subsequent influx of Ca2+ through the channel triggers a cascade of intracellular signaling events that are fundamental to the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[8][9]

dot

Quantitative Data on the Effects of DAAO Inhibitors

The following tables summarize the quantitative effects of various DAAO inhibitors on D-serine levels and Long-Term Potentiation (LTP), a key measure of synaptic plasticity.

Table 1: Effect of DAAO Inhibitors on D-Serine Concentration

| DAAO Inhibitor | Species | Brain Region | Dose | Change in D-Serine Level | Reference |

| SUN | Rat | Cerebellum | 3, 10, 30 mg/kg (p.o.) | Dose-related increase | [8][10] |

| SUN | Mouse | Cerebellum | 3, 10, 30 mg/kg (p.o.) | Dose-related increase | [8][10] |

| CBIO + D-serine | Mouse | Spinal Cord | 30 mg/kg (s.c.) | 56.6% increase | [5] |

| Luvadaxistat | Rodent | Cerebellum, Plasma, CSF | Not Specified | Increased levels | [6] |

| AS057278 | Not Specified | Cortex and Midbrain | Not Specified | Significant relative increase | [11] |

Table 2: Effect of DAAO Inhibitors on Long-Term Potentiation (LTP)

| DAAO Inhibitor | Species | Brain Region | Dose | Effect on LTP | Reference |

| SUN | Rat | Hippocampal CA1 | 10 mg/kg (p.o.) | Increased in vivo LTP levels | [8][10] |

| Luvadaxistat | Mouse | Hippocampus | 0.001, 0.01 mg/kg | Increased LTP | [6] |

| Luvadaxistat | Mouse | Hippocampus | 0.1, 10 mg/kg | Decreased LTP | [6] |

Experimental Protocols

Detailed methodologies for key experiments investigating the impact of DAAO inhibitors on synaptic plasticity are outlined below.

In Vivo Electrophysiology for Long-Term Potentiation (LTP) Measurement

This protocol is adapted from studies investigating the effects of DAAO inhibitors on hippocampal LTP in anesthetized rats.[8][10]

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized with urethane (1.5 g/kg, i.p.). The animal is then placed in a stereotaxic frame, and its body temperature is maintained at 37°C with a heating pad.

-

Electrode Implantation: A bipolar stimulating electrode is implanted in the Schaffer collateral pathway of the hippocampus. A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stable baseline fEPSPs are recorded for at least 30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz). The stimulus intensity is adjusted to elicit a response that is 50% of the maximal fEPSP amplitude.

-

Drug Administration: The DAAO inhibitor (e.g., SUN, 10 mg/kg) or vehicle is administered orally 3-4 hours prior to LTP induction.[8][10]

-

LTP Induction: LTP is induced using a theta-burst stimulation (TBS) protocol. A submaximal LTP is often induced to observe potential enhancement by the drug. For example, a 5x TBS protocol can be used.[8][10]

-

Post-Induction Recording: fEPSPs are recorded for at least 90 minutes following TBS to monitor the induction and maintenance of LTP. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.

dot

Passive Avoidance Test for Memory Assessment

The passive avoidance task is a fear-motivated test used to evaluate the effects of substances on long-term memory.[12]

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

-

Habituation (Day 1): The animal (rat or mouse) is placed in the light compartment and allowed to explore it for a set period (e.g., 60 seconds). The door to the dark compartment is then opened. The latency to enter the dark compartment is recorded. No shock is delivered on this day.

-

Training/Acquisition (Day 2): The animal is again placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The animal is then returned to its home cage.

-

Testing/Retention (Day 3): 24 hours after the training session, the animal is placed back into the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum cutoff time, e.g., 300 seconds). A longer latency to enter the dark compartment is indicative of better memory of the aversive experience. DAAO inhibitors or vehicle are typically administered before the training session to assess their effects on memory consolidation.

dot

In Vivo Microdialysis for D-Serine Measurement

In vivo microdialysis is a technique used to measure the extracellular levels of neurotransmitters and other molecules in the brain of a freely moving animal.

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex).

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Sample Collection: Molecules from the extracellular fluid diffuse across the dialysis membrane into the aCSF. The resulting dialysate is collected at regular intervals.

-

Drug Administration: The DAAO inhibitor is administered, and dialysate samples are collected before and after administration to monitor changes in D-serine levels.

-

Analysis: The concentration of D-serine in the dialysate samples is determined using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.

Conclusion

DAAO inhibitors represent a compelling class of compounds for the modulation of synaptic plasticity. By elevating synaptic levels of D-serine, these inhibitors enhance NMDA receptor function, a cornerstone of learning and memory. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of DAAO inhibition in disorders characterized by synaptic dysfunction. Continued research in this area holds the promise of novel treatments for a range of debilitating neurological and psychiatric conditions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 3. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-Amino acid oxidase-mediated increase in spinal hydrogen peroxide is mainly responsible for formalin-induced tonic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Effects of D-amino acid oxidase inhibition on memory performance and long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of D-amino acid oxidase inhibition on memory performance and long-term potentiation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]

The Neuroprotective Potential of D-Amino Acid Oxidase Inhibitor-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Amino Acid Oxidase (DAAO) inhibitors are emerging as a promising class of therapeutic agents for neurological disorders. By preventing the degradation of D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, these inhibitors enhance NMDA receptor-mediated neurotransmission. This whitepaper provides an in-depth technical guide on the early-stage research into the neuroprotective effects of DAAO inhibitor-1, a representative compound of this class. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The primary mechanism of neuroprotection is attributed to the modulation of NMDA receptor activity, with implications for conditions characterized by NMDA receptor hypofunction, such as schizophrenia, and potential applications in broader neurodegenerative contexts like ischemic stroke.

Introduction: The Role of DAAO in Neuromodulation

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine.[1][2] D-serine is a crucial endogenous co-agonist of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1] Dysregulation of D-serine levels and subsequent NMDA receptor hypofunction have been implicated in the pathophysiology of various neurological and psychiatric disorders.[1][2][3] DAAO inhibitors, by blocking the enzymatic degradation of D-serine, effectively increase its bioavailability in the synapse, thereby potentiating NMDA receptor function.[1][3] This mechanism forms the basis of their therapeutic potential in treating conditions associated with NMDA receptor hypofunction.

Quantitative Data on this compound and Analogs

The following tables summarize the in vitro potency and in vivo efficacy of this compound and other notable DAAO inhibitors from early-stage research.

Table 1: In Vitro Inhibitory Activity of DAAO Inhibitors

| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |

| This compound (ASO57278) | Human DAAO | 900 | Highly selective over NMDA receptor glycine site, D-aspartate oxidase (DDO), and D-serine racemase (up to 100µM). | [4] |

| 3-hydroxyquinolin-2-(1H)-one | Human DAAO | 4 | Weak affinity for the NMDA receptor glycine site (29% inhibition at 10µM) and some affinity for DDO (IC50 = 855nM). | [4] |

| Fused Pyrrole Carboxylic Acid (Compound 4) | Human DAAO | 145 | Good selectivity over human DDO. | [4] |

| Fused Pyrrole Carboxylic Acid (Compound 4) | Rat DAAO | 112 | Good selectivity over human DDO. | [4] |

| CBIO (6-chloro analog) | DAAO | 188 | Selectivity over other receptors and enzymes not reported. | [4] |

Table 2: In Vivo Effects of DAAO Inhibitors on D-Serine Levels and Neuroprotection

| Compound | Animal Model | Dose | Route of Administration | Effect on D-Serine Levels | Neuroprotective Outcome | Reference |